molecular formula C20H15N2O3+ B10764827 3,6-Diamino-9-(2-carboxyphenyl)xanthenium CAS No. 82182-00-1

3,6-Diamino-9-(2-carboxyphenyl)xanthenium

Cat. No.: B10764827
CAS No.: 82182-00-1
M. Wt: 331.3 g/mol
InChI Key: UPZKDDJKJWYWHQ-UHFFFAOYSA-O
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Description

3,6-Diamino-9-(2-carboxyphenyl)xanthenium is a chemical compound with the molecular formula C20H14N2O3 It is a derivative of xanthene, a class of organic compounds known for their vibrant colors and use in dye chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-9-(2-carboxyphenyl)xanthenium typically involves the reaction of 3,6-diaminoxanthene with 2-carboxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the xanthenium core with the carboxyphenyl group attached at the 9-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-9-(2-carboxyphenyl)xanthenium undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

3,6-Diamino-9-(2-carboxyphenyl)xanthenium has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of fluorescent probes.

    Biology: Employed in staining techniques for microscopy due to its fluorescent properties.

    Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 3,6-Diamino-9-(2-carboxyphenyl)xanthenium involves its interaction with molecular targets through its amino and carboxyl groups. These functional groups allow the compound to bind to specific proteins or nucleic acids, making it useful in biological staining and diagnostic applications. The fluorescent properties of the compound are due to the xanthene core, which absorbs light and emits fluorescence, aiding in visualization techniques.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diamino-9-(2-carboxyphenyl)xanthylium chloride
  • 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride

Uniqueness

3,6-Diamino-9-(2-carboxyphenyl)xanthenium is unique due to its specific functional groups that confer distinct chemical reactivity and biological interactions. Its combination of amino and carboxyl groups, along with the xanthene core, makes it versatile for various applications, particularly in fields requiring fluorescent properties.

Properties

IUPAC Name

[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,21H,22H2,(H,23,24)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZKDDJKJWYWHQ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N2O3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271771
Record name 3,6-Diamino-9-(2-carboxyphenyl)xanthylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82182-00-1
Record name 3,6-Diamino-9-(2-carboxyphenyl)xanthylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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